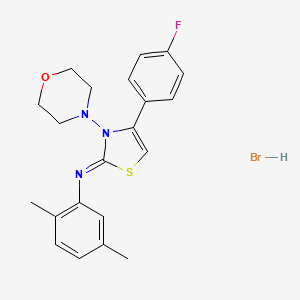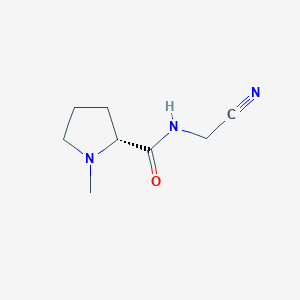![molecular formula C24H23N3O5 B2976606 methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-35-1](/img/structure/B2976606.png)
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridines are often used as building blocks in the synthesis of more complex molecules in pharmaceuticals and other organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of the pyridine ring could influence its solubility and reactivity .Applications De Recherche Scientifique
Nonlinear Optical Material Development
The structural features of this compound suggest potential applications in the development of nonlinear optical (NLO) materials . These materials are crucial for various optoelectronic devices due to their ability to alter the frequency of light. The compound’s extended conjugated system and potential donor-acceptor characteristics could contribute to high second-order hyperpolarizability , making it a candidate for further study in this field.
Pharmaceutical Intermediate
Compounds with similar structures have been used as intermediates in the synthesis of pharmaceuticals. The presence of multiple functional groups, such as the pyridine and pyrano rings, allows for versatile chemical modifications. This could lead to the development of new medications, particularly those targeting the central nervous system or inflammatory conditions .
Molecular Electronics
Molecular electronics is an area where molecules are used as fundamental components for electronic devices. The compound’s complex structure, which includes a variety of electron-donating and -withdrawing groups, might be explored for its electronic properties and its potential use in molecular diodes or transistors .
Organic Synthesis Building Block
Due to the compound’s rich array of reactive sites, it can serve as a building block in organic synthesis. It could be used to construct more complex molecules, including natural product analogs or novel polymers with specific properties .
Catalysis
The pyridine moiety within the compound’s structure is known to act as a ligand in catalysis. It could potentially be involved in the development of new catalysts for chemical reactions, such as those used in the synthesis of fine chemicals or in environmental applications .
Sensor Development
The compound’s structure suggests potential use in sensor technology, particularly in the detection of metal ions or organic compounds. Its ability to form complexes with metals or to undergo specific reactions with target analytes could be harnessed to develop sensitive and selective sensors .
Agrochemical Research
Secondary amines, which are part of the compound’s structure, are important in the synthesis of agrochemicals. Research into this compound could lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Material Science
In material science, the compound could be investigated for its thermal properties and stability. Understanding these characteristics can inform the design of materials that need to withstand extreme conditions or that require specific thermal behaviors .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-14-11-18-20(23(28)27(14)13-15-7-6-10-26-12-15)19(16-8-4-5-9-17(16)30-2)21(22(25)32-18)24(29)31-3/h4-12,19H,13,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPDBRESLLUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)N1CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)


![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)
![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

